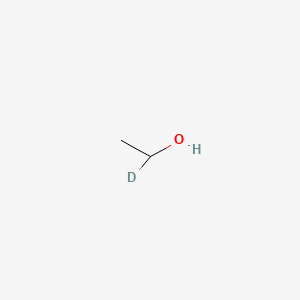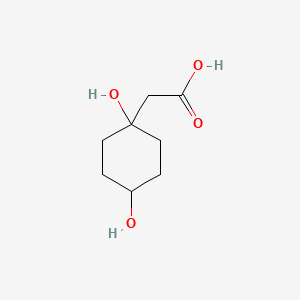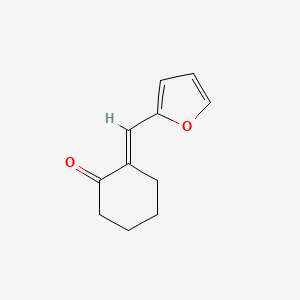![molecular formula C33H47NO10 B1148388 [11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate CAS No. 93460-55-0](/img/structure/B1148388.png)
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Deacetylyunaconitine is a diterpenoid alkaloid derived from the roots of Aconitum vilmorinianum . It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C33H47NO10 and a molecular weight of 617.73 g/mol .
Scientific Research Applications
8-Deacetylyunaconitine has several scientific research applications, including:
Chemistry: The compound is used in the study of diterpenoid alkaloids and their chemical properties.
Biology: It is used to investigate the biological activities of diterpenoid alkaloids, including their effects on cellular processes.
Industry: The compound is used in the development of new pharmaceuticals and other chemical products.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Deacetylyunaconitine can be extracted and purified from Aconitum vilmorinianum using accelerated solvent extraction combined with pH-zone-refining counter-current chromatography . The major extraction parameters for accelerated solvent extraction are optimized to ensure efficient isolation of the compound .
Industrial Production Methods
The industrial production of 8-Deacetylyunaconitine involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . These solvents are used to dissolve the compound and facilitate its extraction from the plant material.
Chemical Reactions Analysis
Types of Reactions
8-Deacetylyunaconitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of 8-Deacetylyunaconitine include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of 8-Deacetylyunaconitine depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .
Mechanism of Action
The mechanism of action of 8-Deacetylyunaconitine involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific receptors and enzymes, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
8-Deacetylyunaconitine is similar to other diterpenoid alkaloids, such as yunaconitine, crassicauline A, and 8-deacetylcrassicauline A . it is unique in its specific molecular structure and biological activities. The compound’s distinct properties make it a valuable subject of study in various scientific fields .
List of Similar Compounds
- Yunaconitine
- Crassicauline A
- 8-Deacetylcrassicauline A
- Geniculatine C
- Vilmorrianine B
- Vilmorrianine C
- Vilmorrianine D
- Talatisamine
Properties
IUPAC Name |
[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVYLCVNTWPXSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47NO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B1148307.png)
![2-[4-(1,3,4-Oxadiazol-2-Yl)Phenoxy]Acetamidoxime](/img/structure/B1148309.png)




![(Z)-7-[(1S,4R,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1148318.png)





